molecular formula C17H15ClN2O2 B7500134 5-Chloroindolecarboxamide, 2b

5-Chloroindolecarboxamide, 2b

Cat. No.: B7500134
M. Wt: 314.8 g/mol
InChI Key: YNSNYERZCZJZER-UHFFFAOYSA-N
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Description

Key properties inferred from structurally related compounds include:

  • Molecular formula: Likely C₁₉H₁₆ClN₃O₂ (based on ).
  • Molar mass: ~366 g/mol (estimated).
  • Applications: Suggested roles in pharmacological research due to its carboxamide linkage and heterocyclic motifs, which are common in serotonin receptor ligands .

Properties

IUPAC Name

5-chloro-N-[4-(2-hydroxyethyl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-13-3-6-15-12(9-13)10-16(20-15)17(22)19-14-4-1-11(2-5-14)7-8-21/h1-6,9-10,20-21H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNYERZCZJZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroindolecarboxamide, 2b typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Amide Bond Formation via Coupling Reactions

The core synthesis of 5-chloroindolecarboxamides involves coupling indole-2-carboxylic acid derivatives with amines. For compound 2b:

  • Reagents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (diisopropylethylamine).

  • Conditions : Anhydrous DMF at room temperature (20–25°C) for 4–12 hours .

  • Yield : Typically 65–85% for derivatives analogous to 2b .

Table 1: Representative Coupling Reactions for Indolecarboxamides

Amine ComponentCarboxylic Acid ComponentCoupling AgentYield (%)Source
4-(Dimethylamino)phenethyl5-Chloroindole-2-carboxylicBOP/DIPEA78
PropargylamineIndole-2-carboxylicTBTU/Et₃N82
Ethanamine derivatives5-Haloindole-2-carboxylicBOP/DIPEA72

Functionalization at the Indole C3 Position

Modifications at the C3 position enhance biological activity and diversify reactivity:

  • Friedel-Crafts Acylation : AlCl₃-catalyzed acylation introduces alkyl/aryl groups (e.g., ethyl, phenyl) at C3 .

    • Example: Reaction of 5-chloroindole-2-carboxylate with acetyl chloride yields 3-acetyl derivatives (85% yield) .

  • Reductive Amination : Sodium cyanoborohydride or NaBH₄ reduces imine intermediates to secondary amines .

    • Applied to synthesize 3-alkylamino derivatives (e.g., 3-ethyl, 3-pentyl) for improved kinase inhibition .

Palladium-Catalyzed Cross-Coupling Reactions

The indole scaffold participates in Suzuki, Heck, and Sonogashira reactions:

  • Suzuki Coupling : 5-Chloroindolecarboxamide reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

    • Example: Coupling with 4-methoxyphenylboronic acid yields 5-arylindolecarboxamides (70% yield) .

  • Sonogashira Coupling : Alkynylation at C5 using terminal alkynes and CuI/PdCl₂(PPh₃)₂ .

Hydrolysis and Saponification

The ester-to-acid conversion is critical for generating intermediates:

  • Conditions : LiOH or NaOH in ethanol/water under reflux (2–3 hours) .

  • Application : Hydrolysis of methyl 5-chloroindole-2-carboxylate to the free acid (95% yield) .

Electrophilic Substitution

The electron-rich indole ring undergoes halogenation and nitration:

  • Chlorination : NCS (N-chlorosuccinimide) in DMF introduces additional chlorine at C4/C6 positions .

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C5-substituted indoles .

Click Chemistry for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies carboxamide side chains:

  • Example : Reaction of N-propargyl indolecarboxamide with azide derivatives yields 1,2,3-triazole-linked analogs (80–90% yield) .

Biological Activity-Driven Modifications

  • Esterification : Methanol/H₂SO₄ converts carboxylic acids to methyl esters for improved cell permeability .

  • Halogen Exchange : KI/KF mediates F/Cl substitution at C5 to optimize target binding (e.g., BRAF V600E inhibition) .

Key Research Findings

  • Antiproliferative Activity :

    • C3-ethyl and C3-pentyl derivatives show IC₅₀ values of 0.95–1.50 µM against melanoma (LOX-IMVI) and glioblastoma (KNS42) .

  • Kinase Inhibition :

    • 5-Chloroindolecarboxamide 2b analogs inhibit EGFR and CDK2 with IC₅₀ values of 1.10–3.25 nM, comparable to sorafenib .

  • Allosteric Modulation :

    • Dimethylamino groups on the phenyl ring enhance cooperativity with orthosteric CB1 receptor sites (α = 6.9–12.8) .

Comparison with Similar Compounds

Structural and Functional Analogues

a) 5-Chloroindole-2-carboxylic Acid Methylamide (CAS 1090625-81-2)
  • Molecular formula : C₁₀H₉ClN₂O.
  • Molar mass : 208.64 g/mol.
  • Key differences :
    • Substituent position: Chloro group at indole’s 5-position vs. carboxamide at the 2-position.
    • Simpler structure lacking pyridinyloxy groups, reducing steric hindrance.
  • Properties :
    • WGK 1 (low water hazard) .
    • Applications: Intermediate in organic synthesis, particularly for indole-based drug candidates .
b) 6-Chloroindoline-1-carboxamide Derivatives (e.g., from )
  • Molecular formula : C₁₉H₁₆ClN₃O₂.
  • Molar mass : ~366 g/mol.
  • Indoline scaffold (saturated indole ring) increases conformational rigidity compared to unsaturated indoles.

Research Findings and Implications

  • Bioactivity : The pyridinyloxy substituent in 5-Chloroindolecarboxamide, 2b derivatives enhances selectivity for 5-HT2B receptors, as evidenced by binding assays . In contrast, simpler analogues like 5-Chloroindole-2-carboxylic acid methylamide lack this specificity, limiting their use to synthetic intermediates .
  • Synthetic Accessibility : Methylamide derivatives (e.g., CAS 1090625-81-2) are commercially available and cost-effective (€514.95/5 g) but require multi-step synthesis for functionalization .
  • Toxicity and Safety: Limited data exist for this compound, but its WGK 1 analogue suggests low environmental risk .

Q & A

Q. What are the established synthetic routes for 5-Chloroindolecarboxamide, 2b?

  • Methodological Answer : The synthesis typically involves condensation reactions using indolecarboxylic acid derivatives. For example, derivatives of indole-2-carboxamide can be synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with substituted thiazolones or arylthioureas in acetic acid with sodium acetate as a catalyst . Modifications such as chlorination at the 5-position may require electrophilic substitution under controlled conditions. Researchers should verify reaction progress using TLC and optimize stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the indole backbone and chloro/amide substituents. FT-IR can validate carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm. Always compare spectral data with literature values for analogous indole derivatives .

Q. How should researchers design preliminary solubility and stability tests for this compound?

  • Methodological Answer : Conduct solubility profiling in solvents (DMSO, ethanol, water) at 25°C and 37°C to identify optimal storage conditions. For stability, use accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) and monitor via HPLC. Include control samples and replicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electrophilic substitution sites and reaction intermediates. Use software like Gaussian or ORCA to predict bond dissociation energies and frontier molecular orbitals. Validate predictions with experimental data (e.g., substituent effects on reaction rates) . Correlate computational results with observed regioselectivity in halogenation or coupling reactions.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of published IC50/EC50 values, noting differences in assay conditions (e.g., cell lines, incubation times). Replicate key experiments with standardized protocols, including positive/negative controls. Use statistical tools (ANOVA, t-tests) to evaluate significance. Address confounding factors like compound purity or solvent effects .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. For selectivity, explore directing groups or protective strategies (e.g., Boc protection of the amide) to minimize undesired substitutions .

Q. What advanced techniques characterize intermolecular interactions of this compound in biological systems?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins. For structural insights, use X-ray crystallography or cryo-EM if co-crystals are obtainable. Complement with molecular dynamics simulations to model binding poses and hydrogen-bonding networks .

Data Presentation and Analysis Guidelines

Q. Key Considerations :

  • Include error margins for replicates (e.g., ±2% yield).
  • Use SI units and IUPAC nomenclature consistently .

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